

Application Notes and Protocols for the Measurement of Indium-115 Beta Decay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indium-115*

Cat. No.: *B077298*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-115 (^{115}In) is a long-lived primordial nuclide with a half-life on the order of 10^{14} years.^[1] It undergoes a 4th-forbidden non-unique beta decay to Tin-115 (^{115}Sn), emitting a beta particle (electron) with a Q-value of approximately 497.954 keV.^[2] The study of this highly suppressed decay provides valuable insights into nuclear structure and the quenching of the axial-vector coupling constant (g_A), which is crucial for understanding neutrinoless double beta decay.^{[2][3]} This document provides detailed application notes and protocols for designing and conducting an experiment to measure the beta decay of ^{115}In .

Core Components of the Experimental Setup

A successful measurement of the low-energy beta decay of ^{115}In requires a carefully designed experimental setup that minimizes background radiation and accurately detects the emitted electrons. The primary components include a suitable detector, comprehensive shielding, and a robust data acquisition system.

Component	Description	Key Considerations
Detector	The device that interacts with the beta particles and produces a measurable signal.	High efficiency for low-energy electrons, excellent energy resolution, and a low intrinsic background are critical.
Shielding	Materials surrounding the detector to reduce background signals from cosmic rays and environmental radioactivity.	A multi-layered approach, often in a low-background underground facility, is necessary to isolate the faint signal of ^{115}In decay.
Data Acquisition (DAQ)	The electronic system that digitizes, processes, and records the signals from the detector.	High-speed processing and stable performance are required to accurately capture the energy and timing of each decay event. ^[4]
Calibration Sources	Radioactive sources with well-known decay energies used to calibrate the detector's energy response.	A selection of beta and gamma emitters covering the energy range of interest is needed for accurate calibration. ^{[5][6][7]}

Detector Options for ^{115}In Beta Decay Measurement

The choice of detector is paramount for the successful measurement of the faint and low-energy beta decay of ^{115}In . Recent advancements have demonstrated the superiority of cryogenic calorimeters for this specific application.

Detector Type	Principle of Operation	Typical Energy Resolution	Advantages	Disadvantages
**Cryogenic Calorimeter (e.g., InI, LiInSe_2) **	The detector is the source itself. The energy from beta decay causes a minuscule temperature rise in a crystal cooled to near absolute zero, which is measured by a sensitive thermometer. [1] [8]	~3.4 keV [9]	Excellent energy resolution; Extremely low energy threshold; High efficiency as the source is the detector.	Complex and expensive cryogenic infrastructure required; Limited to specific crystal compositions.
High-Purity Germanium (HPGe) Detector	Beta particles deposit energy in the germanium crystal, creating electron-hole pairs that are collected as an electrical pulse.	Varies with energy	Good energy resolution.	Can have higher background; May require a separate ^{115}In source.
Silicon Semiconductor Detector (PIPS-type)	Similar to HPGe, but uses a silicon crystal. Often used for beta spectrometry. [10]	4.4 keV at 60 keV [10]	Good resolution; Low detection threshold (e.g., 15 keV). [10]	Can be susceptible to radiation damage.
Scintillation Counter (Plastic or Organic)	Beta particles excite the scintillator material, which then emits light	Generally poorer than semiconductor or cryogenic detectors.	Relatively inexpensive; Can be fabricated into large areas.	Lower energy resolution; Non-linearity in light output for low-energy electrons.

that is detected
by a
photomultiplier
tube (PMT) or
silicon
photomultiplier
(SiPM).[\[11\]](#)[\[12\]](#)
[\[13\]](#)

Experimental Protocols

Protocol 1: Setup with a Cryogenic Calorimeter

This protocol describes the state-of-the-art method for measuring the ^{115}In beta decay spectrum.

1. Crystal Preparation and Mounting:

- An Indium-based crystal, such as Indium Iodide (InI) or Lithium Indium Diselenide (LiInSe₂), serves as both the source and the detector.[\[1\]](#)[\[8\]](#)
- A highly sensitive thermometer, such as a Neutron Transmutation Doped (NTD) thermistor, is coupled to the crystal to measure temperature changes.
- The crystal assembly is mounted in a dilution refrigerator.

2. Shielding and Environment:

- The experiment should be conducted in a deep underground laboratory, such as the Gran Sasso National Laboratories (LNGS), to minimize the cosmic-ray induced background.[\[1\]](#)[\[14\]](#)
- A passive shield made of layers of high-purity materials is constructed around the cryostat. A typical configuration includes an outer layer of lead and an inner layer of copper to absorb gamma rays and lead-induced X-rays.[\[15\]](#)[\[16\]](#)[\[17\]](#)

3. Cooldown and Data Acquisition:

- The dilution refrigerator cools the crystal to its operating temperature, typically a few millikelvin (just above absolute zero).[1]
- The DAQ system, often based on Field-Programmable Gate Arrays (FPGAs), continuously monitors the thermometer's resistance.[4]
- When a beta decay occurs within the crystal, the deposited energy causes a temperature pulse. The DAQ system digitizes and records these pulses.

4. Energy Calibration:

- Calibration is performed using external gamma sources with known energies, such as Cobalt-60 (^{133}Ba) or Europium-152 (^{152}Eu).
- The known energy peaks from the calibration sources are used to create a precise energy-to-temperature-pulse-height conversion.

5. Background Measurement and Subtraction:

- Long background measurements are performed with the system in the same configuration but without the Indium-based crystal, if possible, or by using data from periods between identified events.
- Sophisticated analysis techniques and simulations are used to model and subtract the remaining background from the ^{115}In spectrum.[8]

6. Data Analysis:

- The recorded pulses are processed to reconstruct the energy of each event.
- The resulting energy spectrum is analyzed to determine the spectral shape and the half-life of the ^{115}In decay.[3]

Protocol 2: Setup with a Semiconductor Detector

This protocol outlines a more traditional approach using a semiconductor detector.

1. Source Preparation:

- A thin, uniform source of ^{115}In is required to minimize self-absorption of the low-energy beta particles.
- Techniques such as electro-pulverization or freeze-drying onto a thin backing (e.g., a 500 nm Vyns film) can be used.[10][18]

2. Detector and Chamber Setup:

- A PIPS-type silicon detector or a small HPGe detector is placed in a vacuum chamber.[10]
- The detector is cooled with liquid nitrogen to reduce thermal noise.[10]
- The ^{115}In source is positioned close to the detector window.

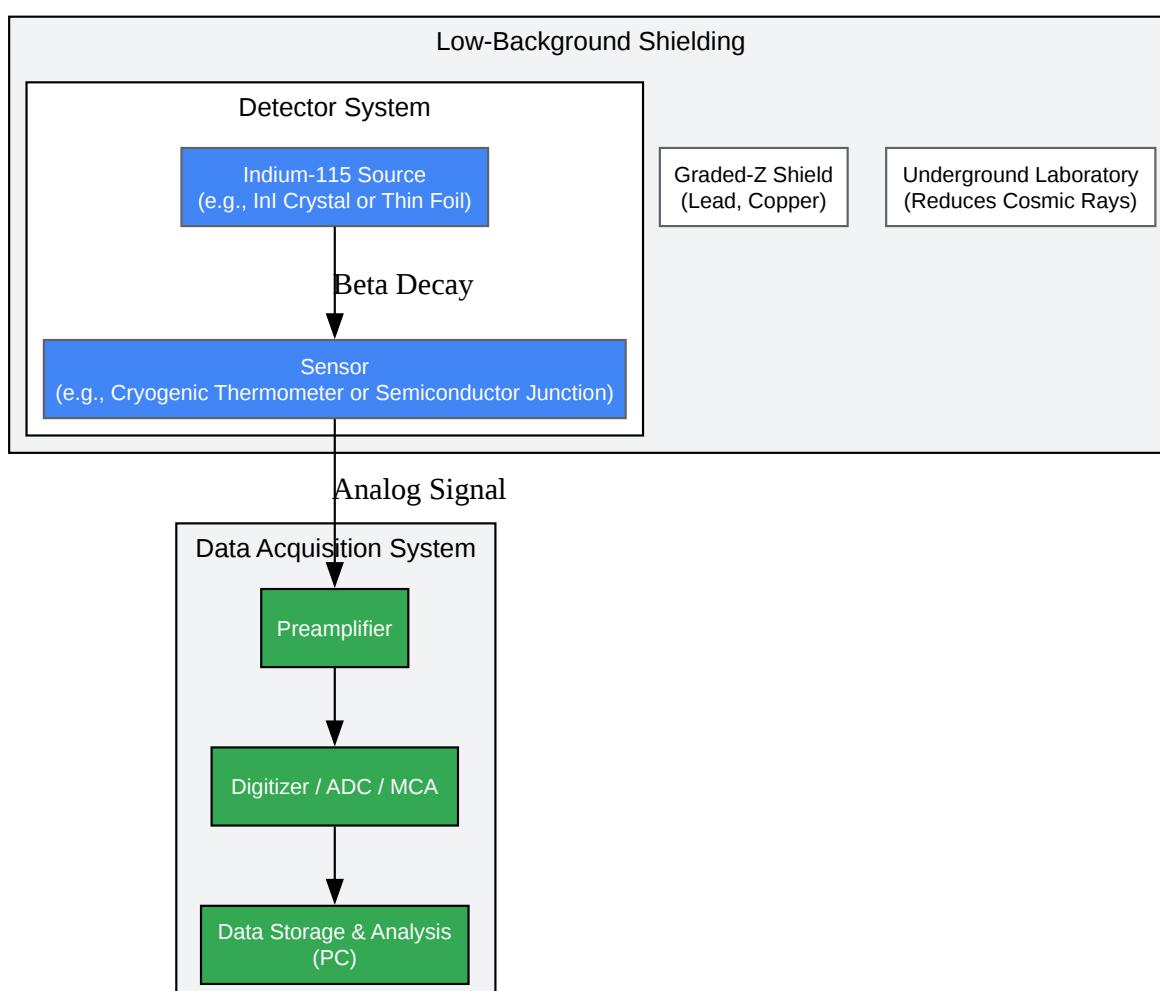
3. Shielding:

- The vacuum chamber is enclosed in a graded-Z shield (e.g., lead, tin, copper) to reduce external background radiation.[15]

4. Data Acquisition:

- The signal from the detector's preamplifier is fed into a shaping amplifier.
- A multichannel analyzer (MCA), which can be a standalone unit or part of a larger VME or CAMAC-based DAQ system, digitizes the amplified pulses and generates an energy spectrum.[19][20]

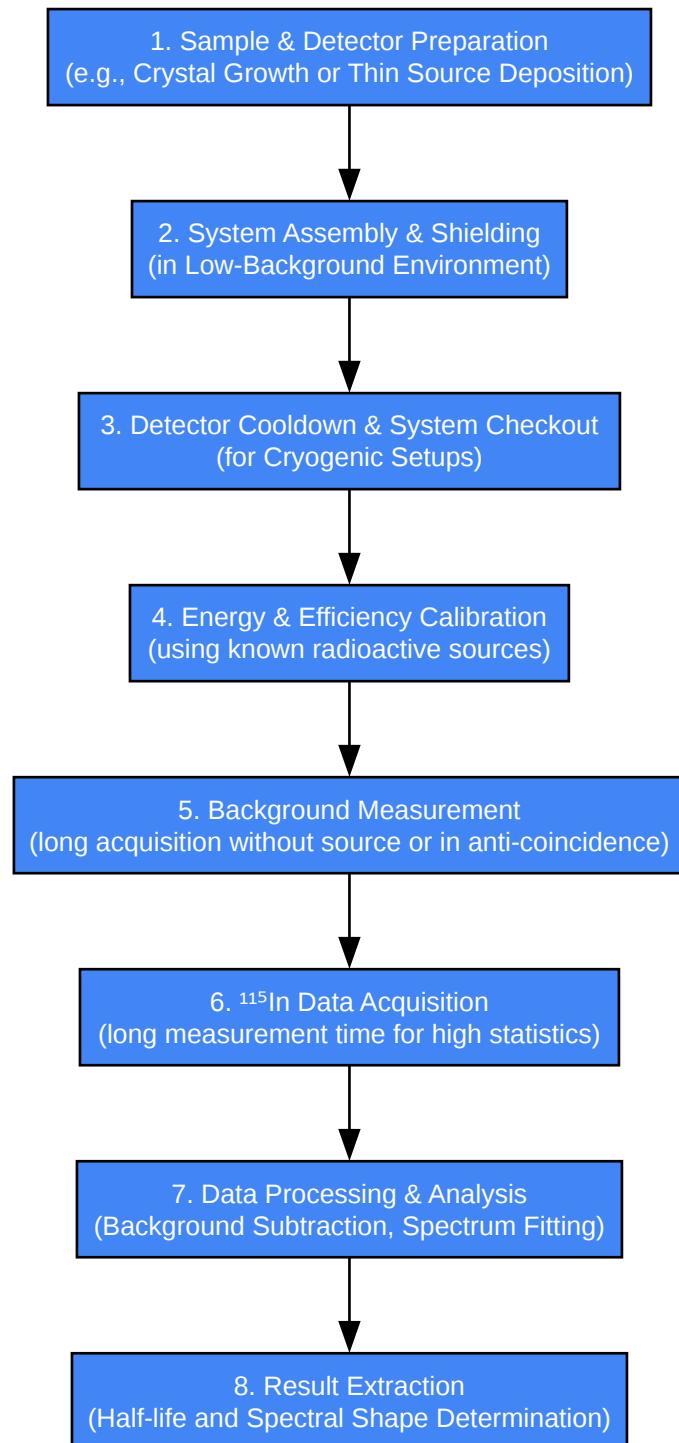
5. Energy and Efficiency Calibration:


- The energy scale is calibrated using beta sources with known endpoint energies (e.g., Carbon-14, Technetium-99) and conversion electron sources (e.g., Bismuth-207, Cadmium-109).[7][10]
- The detection efficiency is determined using sources with known activities.

6. Measurement and Analysis:

- The beta spectrum of the ^{115}In source is acquired for a long duration to achieve sufficient statistical significance.
- A separate background spectrum is measured with the source removed and subtracted from the ^{115}In spectrum.
- The corrected spectrum is then analyzed.

Visualizations


Experimental Setup for Indium-115 Beta Decay Measurement

[Click to download full resolution via product page](#)

Caption: Logical relationship of key components in the experimental setup.

Experimental Workflow for Indium-115 Beta Decay Measurement

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow from preparation to final analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Most accurate measurement ever of indium-115 decay [gssi.it]
- 2. indico.sanfordlab.org [indico.sanfordlab.org]
- 3. [2401.16059] Simultaneous Measurement of Half-Life and Spectral Shape of ^{115}In $\beta\beta$ -decay with an Indium Iodide Cryogenic Calorimeter [arxiv.org]
- 4. pa.uky.edu [pa.uky.edu]
- 5. radqual.com [radqual.com]
- 6. Radioactive Check Sources for Calibration | Berkeley Nucleonics [berkeleynucleonics.com]
- 7. hep.physik.uni-siegen.de [hep.physik.uni-siegen.de]
- 8. Precision Nuclear Physics in Indium-115 Beta Decay Spectrum using Cryogenic Detectors | Department of Energy [energy.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta spectrometry – Laboratoire National Henri Becquerel [lnhb.fr]
- 11. mdpi.com [mdpi.com]
- 12. nuclear-power.com [nuclear-power.com]
- 13. mdpi.com [mdpi.com]
- 14. [nucl-ex/0407016] Observation of beta decay of In-115 to the first excited level of Sn-115 [arxiv.org]
- 15. kns.org [kns.org]
- 16. researchgate.net [researchgate.net]
- 17. arxiv.org [arxiv.org]
- 18. nks.org [nks.org]

- 19. epaper.kek.jp [epaper.kek.jp]
- 20. Data acquisition systems for nuclear physics experiments [inis.iaea.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Measurement of Indium-115 Beta Decay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077298#experimental-setup-for-indium-115-beta-decay-measurement>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com